GT1b-Ganglioside
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Overview
Description
GT1b-Ganglioside is a trisialoganglioside, a type of glycosphingolipid that contains three sialic acid residues. It is predominantly found in the nervous system, particularly in the brain, where it plays a crucial role in cellular recognition, signaling, and neuroprotection. Gangliosides, including this compound, are essential components of the cell membrane, contributing to the stability and functionality of neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GT1b-Ganglioside involves the stepwise addition of sugar moieties to a ceramide backbone. This process is catalyzed by specific glycosyltransferases. The primary steps include the formation of glucosylceramide, followed by the sequential addition of galactose, N-acetylgalactosamine, and sialic acid residues .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. Advanced techniques like capillary electrophoresis and high-performance liquid chromatography are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: GT1b-Ganglioside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, reaction conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sialic acid residues can lead to the formation of aldehydes or carboxylic acids .
Scientific Research Applications
GT1b-Ganglioside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosphingolipid interactions and membrane dynamics.
Biology: Plays a role in cell-cell recognition, signal transduction, and modulation of immune responses.
Medicine: Investigated for its potential in neuroprotection, treatment of neurodegenerative diseases, and cancer immunotherapy.
Industry: Utilized in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
GT1b-Ganglioside exerts its effects through interactions with specific proteins and receptors on the cell surface. It modulates signal transduction pathways by forming complexes with membrane proteins, such as the epidermal growth factor receptor and the vascular endothelial growth factor receptor. These interactions influence cellular processes like proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- GM1-Ganglioside
- GD1a-Ganglioside
- GD1b-Ganglioside
- GQ1b-Ganglioside
Comparison: GT1b-Ganglioside is unique due to its specific structure, which includes three sialic acid residues. This structure allows it to participate in more complex interactions and signaling pathways compared to other gangliosides with fewer sialic acid residues. For example, GM1-Ganglioside, which has only one sialic acid residue, has different binding affinities and functional roles .
This compound’s distinct structure and functional properties make it a valuable compound in various fields of research and industry, highlighting its importance in understanding and manipulating cellular processes.
Properties
Molecular Formula |
C95H174N8O47 |
---|---|
Molecular Weight |
2180.4 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C95H165N5O47.3H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);3*1H3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1 |
InChI Key |
UQXMONUJDOXEJA-SPTXYZJTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N |
Origin of Product |
United States |
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